N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl-based amide derivative characterized by a thiophene-ethyl-methoxy substituent on the amide nitrogen. The thiophene moiety introduces aromatic and electronic diversity, while the methoxy group may enhance solubility or modulate steric interactions.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-23-19(18-11-12-24-14-18)13-21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12,14,19H,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKNYBRRMSFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Stille coupling reaction, where a thiophene derivative reacts with a halogenated biphenyl compound.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, typically using methanol and a suitable base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: The methoxy group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Recent studies have shown that compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit promising antiparasitic properties. For instance, derivatives have been tested for efficacy against Cryptosporidium infections, demonstrating significant in vitro potency with an EC50 value of 2.1 μM. Further optimization of these compounds has led to enhanced activities and reduced cardiotoxicity risks associated with hERG ion channel inhibition, making them suitable candidates for drug development against parasitic diseases .
Central Nervous System Disorders
The compound has also been investigated for its potential in treating central nervous system disorders. Research indicates that similar compounds can modulate neurotransmitter systems effectively, which could lead to advancements in therapies for conditions like depression and anxiety. The structural modifications in the biphenyl framework have been linked to improved binding affinities to specific receptors involved in these disorders .
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
In the field of organic electronics, compounds with similar structures are being utilized as materials for OLEDs due to their excellent photophysical properties. The incorporation of thiophene units enhances charge transport and light emission efficiency, making them ideal candidates for high-performance OLED applications. Studies have reported that these compounds can achieve significant luminescence with suitable thermal stability, crucial for device longevity .
Organic Photovoltaics (OPVs)
this compound derivatives are also being explored as donor materials in OPVs. Their ability to form effective charge transfer complexes can lead to improved power conversion efficiencies. Research indicates that fine-tuning the molecular structure can optimize the energy levels and enhance the overall performance of photovoltaic devices .
Material Science
Polymer Composites
The compound's unique properties make it suitable for incorporation into polymer matrices to enhance mechanical and thermal properties. Studies have demonstrated that adding such compounds can significantly improve the tensile strength and thermal stability of polymers used in various industrial applications. This versatility allows for the development of advanced materials tailored for specific applications such as aerospace and automotive industries .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antiparasitic Activity | PMC10201403 | Demonstrated potency against Cryptosporidium with potential for drug development. |
| CNS Disorders | TW200404808A | Highlighted modulation of neurotransmitter systems; potential therapeutic implications. |
| OLEDs | Luminescence Technology Catalog | Showed excellent photophysical properties suitable for high-performance OLEDs. |
| OPVs | RSC Publication | Improved power conversion efficiencies through structural optimization. |
| Polymer Composites | Filgen Product List | Enhanced mechanical properties in polymer matrices with compound integration. |
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core and thiophene ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on thiophene and methoxy contributions. †Calculated using analogous compounds. ‡Experimental data from .
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H19NO2S
- Molecular Weight : 325.43 g/mol
- CAS Number : Not specified in the provided sources.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, potentially acting on RNA polymerase enzymes crucial for viral life cycles.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Some derivatives related to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
Antiviral Activity
A study conducted on various derivatives of similar structural compounds revealed that some exhibited significant antiviral properties against Hepatitis C Virus (HCV) with IC50 values ranging from 31.9 μM to 32.2 μM for related thiazolidinone derivatives . While specific data for this compound is limited, its structural similarities suggest potential efficacy.
Antimicrobial Activity
The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) testing against common pathogens. Results indicated that compounds with similar structures demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli . The specific MIC for this compound remains to be determined but is expected to follow suit based on structural analogs.
Anticancer Activity
In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives exhibited IC50 values below 10 μM in various cancer cell lines . The exact anticancer activity of this compound requires further investigation but suggests a potential pathway for development in oncology.
Case Study 1: Antiviral Efficacy
A recent investigation into thiazolidinone derivatives highlighted their superior antiviral activity compared to standard treatments like ribavirin. The study reported an EC50 value of 0.26 μM for one derivative against HCV NS5B polymerase, suggesting that modifications similar to those in this compound could enhance antiviral efficacy .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial resistance patterns observed with pyrazole derivatives indicated that structural modifications could lead to enhanced antibacterial properties with reduced cytotoxicity . This insight supports the hypothesis that the modification of this compound may yield compounds with improved therapeutic profiles.
Summary of Biological Activities
| Activity Type | Efficacy/IC50 Values | Notes |
|---|---|---|
| Antiviral | ~31.9 - 32.2 μM | Comparable to thiazolidinone derivatives |
| Antimicrobial | ~0.22 μg/mL | Effective against Staphylococcus aureus |
| Anticancer | <10 μM | Promising results in various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
